molecular formula C14H29NO2 B2660558 (S)-2-Aminotetradecanoic acid CAS No. 129706-08-7

(S)-2-Aminotetradecanoic acid

Cat. No.: B2660558
CAS No.: 129706-08-7
M. Wt: 243.391
InChI Key: BVXKPGXJOLWHFI-ZDUSSCGKSA-N
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Description

(S)-2-Aminotetradecanoic acid is a chiral amino acid with a long aliphatic chain. It is an important compound in the field of organic chemistry due to its unique structure and properties. This compound is characterized by the presence of an amino group attached to the second carbon of a tetradecanoic acid chain, making it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminotetradecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as a long-chain fatty acid or its derivative.

    Amination: The introduction of the amino group is achieved through amination reactions. One common method is the reductive amination of the corresponding ketone or aldehyde using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Biocatalysis: Utilizing enzymes or microorganisms to catalyze the amination reaction, ensuring high enantioselectivity.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminotetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Amides, esters.

Scientific Research Applications

(S)-2-Aminotetradecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Aminotetradecanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways: It may be involved in metabolic pathways related to amino acid synthesis and degradation, impacting cellular functions and signaling processes.

Comparison with Similar Compounds

    ®-2-Aminotetradecanoic acid: The enantiomer of (S)-2-Aminotetradecanoic acid with different biological activity.

    2-Aminododecanoic acid: A shorter chain analog with similar chemical properties but different physical characteristics.

    2-Aminooctadecanoic acid: A longer chain analog with distinct solubility and reactivity.

Uniqueness: this compound is unique due to its specific chiral configuration and chain length, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S)-2-aminotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12,15H2,1H3,(H,16,17)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXKPGXJOLWHFI-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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